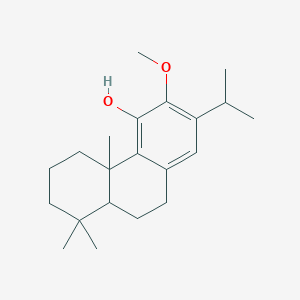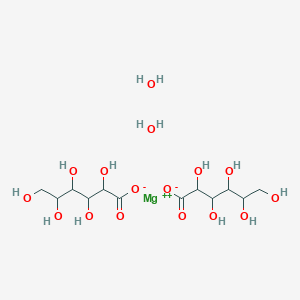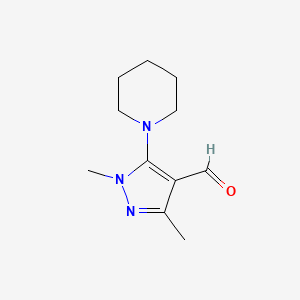
2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid is an organic compound with a molecular formula of C10H11Cl2NO2 It is characterized by the presence of a dichlorophenyl group, an ethylamino group, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and ethylamine.
Formation of Intermediate: The 3,5-dichlorobenzaldehyde reacts with ethylamine to form an intermediate imine.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Carboxylation: The amine is subsequently carboxylated to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with substituted functional groups on the phenyl ring.
科学的研究の応用
2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways: The compound may modulate signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- 2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid
- 2-(3,5-Dichlorophenyl)-2-(propylamino)acetic acid
- 2-(3,5-Dichlorophenyl)-2-(butylamino)acetic acid
Uniqueness
2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid is unique due to its specific ethylamino group, which may confer distinct chemical and biological properties compared to its analogs
特性
分子式 |
C10H11Cl2NO2 |
|---|---|
分子量 |
248.10 g/mol |
IUPAC名 |
2-(3,5-dichlorophenyl)-2-(ethylamino)acetic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-13-9(10(14)15)6-3-7(11)5-8(12)4-6/h3-5,9,13H,2H2,1H3,(H,14,15) |
InChIキー |
DLIDNAYYJTXVSF-UHFFFAOYSA-N |
正規SMILES |
CCNC(C1=CC(=CC(=C1)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12109515.png)

![2-{[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B12109518.png)



![8-Bromo-7-[(3-chlorophenyl)methyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12109537.png)

![6-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12109546.png)
